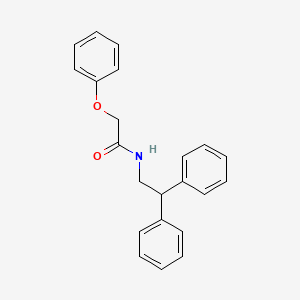![molecular formula C21H17N3O5 B7636935 [2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate](/img/structure/B7636935.png)
[2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications as a therapeutic agent. It is a member of the quinoline family of compounds and has been shown to possess a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of [2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in disease progression. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In addition, it has been shown to inhibit the activity of various kinases, which are involved in signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various tissues. In addition, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
[2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to possess high potency and selectivity for its target enzymes and signaling pathways. However, it also has some limitations. It has poor solubility in water, which can limit its use in certain experimental settings. In addition, it can be toxic at high concentrations, which can limit its use in some cell-based assays.
Future Directions
There are several future directions for the study of [2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate. One potential direction is to further explore its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases. Another potential direction is to investigate its mechanism of action in more detail, with the goal of identifying new targets for drug development. Finally, there is a need for further studies to optimize its pharmacokinetic properties, with the goal of improving its efficacy and safety in clinical settings.
Synthesis Methods
The synthesis of [2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate is a multi-step process that involves the reaction of 2-cyclopropyl-4-quinolinecarboxylic acid with various reagents. The final step involves the reaction of the intermediate product with 2-nitroaniline to form the desired compound. The synthesis method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
[2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate has been extensively studied for its potential applications as a therapeutic agent. It has been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
[2-(2-nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c25-20(23-17-7-3-4-8-19(17)24(27)28)12-29-21(26)15-11-18(13-9-10-13)22-16-6-2-1-5-14(15)16/h1-8,11,13H,9-10,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNZGCOJZPTYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dimethyl-4-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2-oxazole](/img/structure/B7636859.png)
![5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-N-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7636867.png)
![2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7636868.png)
![1-[[3-(Benzotriazol-1-yloxymethyl)phenyl]methoxy]benzotriazole](/img/structure/B7636875.png)
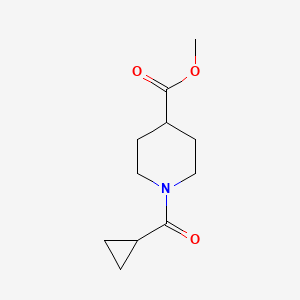

![3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7636888.png)
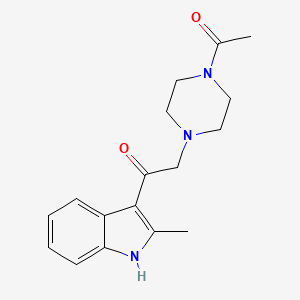
![6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine](/img/structure/B7636905.png)
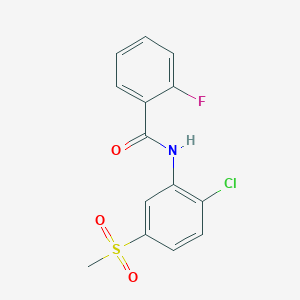
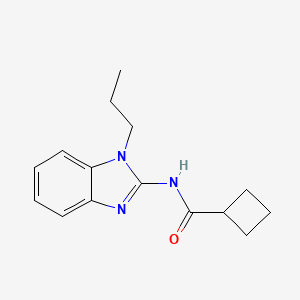
![N-[2-(4-chlorophenyl)oxolan-3-yl]-6-methylpyridine-3-carboxamide](/img/structure/B7636939.png)
![7-methoxy-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)chromen-2-one](/img/structure/B7636944.png)
